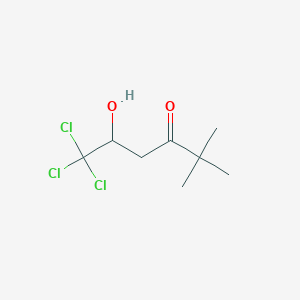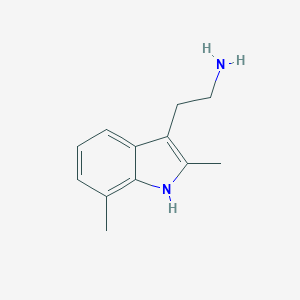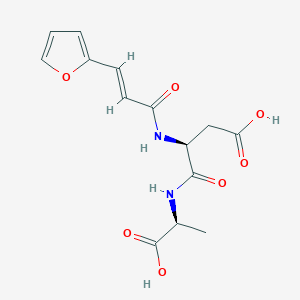
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as CCMI, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. CCMI is a member of the oxazole family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to bind to the benzodiazepine site of the GABAA receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In a study on rats, this compound was found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. This compound was also found to decrease the levels of cortisol, a hormone that is released in response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a lead compound for the development of new antibacterial and antifungal agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves the reaction of 2-chlorobenzoyl isocyanate with 2-aminobenzamide in the presence of sodium hydride. The resulting intermediate is then reacted with methyl 2-oxo-2-(2-chlorophenyl)acetate in the presence of potassium carbonate to yield this compound. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, this compound has been shown to exhibit antibacterial and antifungal activities. In neuropharmacology, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
5854-46-6 |
|---|---|
Fórmula molecular |
C18H14ClN3O3 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-10-15(16(22-25-10)11-6-2-4-8-13(11)19)18(24)21-14-9-5-3-7-12(14)17(20)23/h2-9H,1H3,(H2,20,23)(H,21,24) |
Clave InChI |
KDGYMRJPDJVKQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)